4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 63463-26-3
VCID: VC15915797
InChI: InChI=1S/C11H9NO5S/c1-18(16,17)6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H9NO5S
Molecular Weight: 267.26 g/mol

4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid

CAS No.: 63463-26-3

Cat. No.: VC15915797

Molecular Formula: C11H9NO5S

Molecular Weight: 267.26 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid - 63463-26-3

Specification

CAS No. 63463-26-3
Molecular Formula C11H9NO5S
Molecular Weight 267.26 g/mol
IUPAC Name 7-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H9NO5S/c1-18(16,17)6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Standard InChI Key BCFDCHCZZJCSMN-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₁H₉NO₅S, with a molecular weight of 267.26 g/mol . Its IUPAC name, 7-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid, reflects the presence of a sulfonyl group (-SO₂-) at position 7, a ketone at position 4, and a carboxylic acid at position 3 (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number63463-26-3
SMILES NotationCS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
InChI KeyBCFDCHCZZJCSMN-UHFFFAOYSA-N
XLogP31.2 (estimated)
Hydrogen Bond Donors2 (hydroxyl and carboxylic acid)
Hydrogen Bond Acceptors6 (sulfonyl, ketone, carboxylic acid)

The planar quinoline core facilitates π-π stacking interactions, while the sulfonyl group enhances electrophilicity and solubility in polar solvents .

Spectroscopic Data

  • ¹H NMR: Signals at δ 8.5–8.7 ppm (quinoline H-2 and H-5), δ 2.8 ppm (methylsulfonyl CH₃), and δ 12–13 ppm (carboxylic acid proton) .

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O, carboxylic acid), 1720 cm⁻¹ (C=O, ketone), and 1320–1150 cm⁻¹ (S=O asymmetric/symmetric) .

Synthesis and Manufacturing

Cyclization of Enamine Intermediates

The most efficient synthetic route involves cyclization of enamine precursors under controlled conditions. As described in Patent EP0245690A1, enol ethers derived from benzoyl halides and malonic esters react with primary amines to form enamines, which undergo thermal cyclization at 80–180°C in polar aprotic solvents like N,N-dimethylformamide (DMF) .

Table 2: Synthetic Pathway Optimization

ParameterOptimal ConditionYield Improvement
Temperature150°C78% → 89%
SolventDMF65% → 82%
CatalystPolyphosphoric acid (PPA)70% → 85%

This method avoids isomerization issues prevalent in traditional aniline-based syntheses and accommodates electron-withdrawing substituents .

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (82%).

  • Solid-Phase Synthesis: Immobilized enamines on Wang resin enable facile purification, though yields remain moderate (68%) .

Physicochemical Properties

Acidity and Solubility

The compound exhibits two ionizable groups: the carboxylic acid (pKa ≈ 3.1) and the hydroxyl group (pKa ≈ 8.4), as extrapolated from analogous quinoline derivatives . Aqueous solubility is pH-dependent, peaking at 12.7 mg/mL in alkaline conditions (pH 10) .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water (pH 2)0.3
Water (pH 7.4)1.2
Ethanol8.9
DMSO32.4

Stability

Research Frontiers

Structure-Activity Relationships (SAR)

  • Sulfonyl vs. Sulfonamide: Replacement of -SO₂CH₃ with -SO₂NH₂ improves E. coli inhibition by 4-fold (IC₅₀ = 3.2 µM vs. 12.8 µM) .

  • Fluorinated Analogs: 7-Trifluoromethyl derivatives (CAS 574-92-5) show 10× greater CNS penetration but increased hepatotoxicity .

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) enhances oral bioavailability from 12% to 58% in rodent models .

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